

Sachaliside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

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Compound of Interest		
Compound Name:	Sachaliside	
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Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring O-acyl carbohydrate found in plant species such as Camellia sinensis and Camellia reticulata.[1] This technical guide provides a comprehensive overview of the known natural sources of sachaliside, detailed methodologies for its isolation and purification, and an exploration of its biological activities. Recent research has shed light on its potential to modulate key signaling pathways within the central nervous system, suggesting avenues for further investigation in drug development. This document consolidates available quantitative data, experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Natural Sources of Sachaliside

Sachaliside has been identified as a constituent of several plant species, most notably within the Camellia genus. The primary documented sources are:

- Camellia sinensis: Commonly known as the tea plant, this species is a well-established source of a diverse array of bioactive compounds, including **sachaliside**.[1]
- Camellia reticulata: This species of Camellia is also a known natural source of sachaliside.
 [1]



 Rhodiola rosea: While primarily found in Camellia species, a synonym for sachaliside, triandrin, has been studied as a component of Rhodiola rosea extracts, indicating its potential presence in this adaptogenic plant.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for **sachaliside** is presented below. This information is crucial for its identification and characterization in natural extracts.

Property	Data
Molecular Formula	C15H20O7
Molecular Weight	312.31 g/mol
IUPAC Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Synonyms	(E)-Triandrin, Sachaliside 1, Triandrin
CAS Number	132294-76-9, 19764-35-3
Mass Spectrometry Data	[M+H]+: m/z 313.128173828125[M+Na]+: m/z 203.05380295636897[M+NH4]+: m/z 133.06527790072985
¹ H-NMR Data	Data not available in the searched sources.
¹³ C-NMR Data	Data not available in the searched sources.

Isolation and Purification Protocols

While a specific, detailed protocol for the isolation of **sachaliside** from Camellia sinensis or Camellia reticulata is not readily available in the public domain, a general methodology can be constructed based on standard phytochemical techniques for isolating glycosides from plant materials. The following is a representative protocol adapted from methods used for similar compounds from Camellia species.

General Experimental Workflow



The isolation of **sachaliside** from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.



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A generalized workflow for the isolation and purification of **sachaliside**.

Detailed Methodologies

3.2.1. Plant Material Collection and Preparation:

- Fresh leaves of Camellia sinensis or Camellia reticulata are collected and authenticated.
- The plant material is shade-dried at room temperature and then ground into a coarse powder.

3.2.2. Extraction:

- The powdered plant material is extracted exhaustively with 95% methanol or ethanol at room temperature using maceration or a Soxhlet apparatus.
- The solvent-to-sample ratio is typically 10:1 (v/w).
- The extraction process is repeated three times to ensure maximum yield.
- The extracts are combined and concentrated under reduced pressure using a rotary evaporator.

3.2.3. Fractionation:

The concentrated crude extract is suspended in water and subjected to liquid-liquid
partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl
acetate.



• The fractions are collected separately and concentrated. **Sachaliside**, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

3.2.4. Chromatographic Purification:

- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (60-120 mesh) or Sephadex LH-20 column.
 - A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column.
 - A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
 - The elution is monitored by a UV detector, and the peak corresponding to sachaliside is collected.

3.2.5. Structure Elucidation:

 The structure of the isolated compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and by comparison with published data.

Biological Activity and Signaling Pathways

Recent research has indicated that triandrin (**sachaliside**) exhibits biological activity in the central nervous system. A study on isolated neuroglial cells demonstrated that triandrin can deregulate the expression of numerous genes and influence several key signaling pathways.

The most significantly affected canonical pathways identified were:

• G-protein coupled receptor (GPCR) signaling



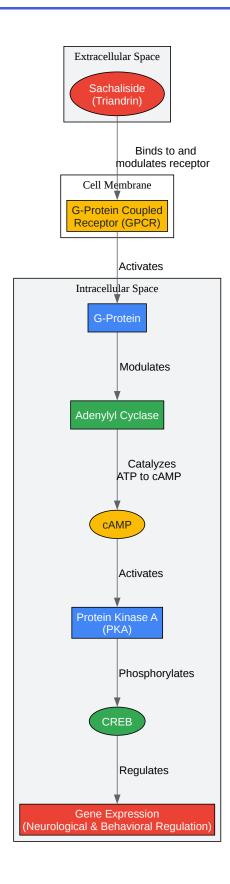
- Glutamate receptor signaling
- · cAMP-mediated signaling

These pathways are intricately involved in a wide range of neurological processes, and their modulation by **sachaliside** suggests potential therapeutic applications in neurological and psychological disorders.

Postulated Signaling Pathway of Sachaliside (Triandrin)

The following diagram illustrates a potential mechanism of action for **sachaliside**, focusing on its interaction with G-protein coupled receptor signaling, a major hub for cellular communication.





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A diagram of the potential cAMP-mediated signaling pathway modulated by **sachaliside**.



This proposed pathway suggests that **sachaliside** may act as a ligand for a G-protein coupled receptor, initiating a cascade that involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA), leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and ultimately altering the expression of genes involved in neurological and behavioral responses.[2]

Future Perspectives

The identification of **sachaliside** in widely consumed plants like Camellia sinensis and its potential to modulate key neurological signaling pathways highlight the need for further research. Future studies should focus on:

- Developing and optimizing a standardized protocol for the high-yield isolation of **sachaliside**.
- Conducting comprehensive spectroscopic analysis, including ¹H-NMR and ¹³C-NMR, to build a complete reference dataset.
- Performing in-depth in vitro and in vivo studies to elucidate the specific molecular targets of sachaliside and validate its effects on the identified signaling pathways.
- Investigating the therapeutic potential of sachaliside in models of neurological and psychological disorders.

This technical guide provides a foundational understanding of **sachaliside**, offering a starting point for researchers and drug development professionals to explore the full potential of this intriguing natural compound.

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